methyl (2R)-2-(benzyloxycarbonylamino)-3,3,3-trifluoro-propanoate
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Overview
Description
Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate is an organic compound with the molecular formula C12H12F3NO4 It is a derivative of alanine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group, and the methyl ester is formed at the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate typically involves the following steps:
Protection of the Amino Group: The amino group of alanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This reaction forms N-Cbz-alanine.
Formation of the Methyl Ester: The carboxyl group of N-Cbz-alanine is then esterified using methanol and a catalyst such as sulfuric acid to form methyl N-Cbz-alaninate.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) under basic conditions.
Industrial Production Methods
Industrial production methods for methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be used to remove the Cbz group.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroalanine derivatives, while reduction can produce alanine derivatives.
Scientific Research Applications
Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. The trifluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl N-benzyloxycarbonylglycinate: Similar structure but lacks the trifluoromethyl group.
Methyl N-benzyloxycarbonylalaninate: Similar structure but without the trifluoromethyl group.
Methyl N-benzyloxycarbonylvalinate: Similar structure with a different side chain.
Uniqueness
Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly useful in medicinal chemistry for designing compounds with improved pharmacokinetic profiles.
Properties
IUPAC Name |
methyl 3,3,3-trifluoro-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c1-19-10(17)9(12(13,14)15)16-11(18)20-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHMLACUUBNDDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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